Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)
Overview
Description
Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite) is a useful research compound. Its molecular formula is C68H92O4P2 and its molecular weight is 1035.4 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Properties
Tetrakis(2,4-di-tert-butylphenyl)-4,4’-biphenylenediphosphonate (TBBPP) has been synthesized and identified as an effective antioxidant. Studies comparing it with commercial products have shown that TBBPP exhibits superior quality, particularly in terms of melting point and thermal stability (Li, Zhao, Yu, & Wang, 2012). Another synthesis and characterization of a similar compound, tetrakis-(2,4-di-tert-butylphenyl-4,4′-diphenyl)-bis-phosphonate ester, highlight its potential as an antioxidant (Jian, 2008).
Stabilizing Effect on Polyether Ether Ketone
Research has explored the stabilizing effect of tetrakis (2,4-di-tert-butylphenyl)-4,4’-biphenyl diphosphonite on polyether ether ketone, particularly in maintaining its structure under extrusion processing conditions without compromising its technological and operational characteristics (Shabaev, Khakyasheva, Shetov, & Khashirova, 2020).
Use in Polypropylene Stabilization
Another study focused on integrating the stabilizer efficiency of tetrakis (2,4-di-tert-butylphenyl)-4,4-biphenyldiphosphonite in polypropylene. This research provided insights into how this compound contributes to the thermal, rheological, and optical characteristics of polypropylene, indicating its role as a valuable secondary antioxidant (Singh et al., 2023).
Potential in Light-Emitting Devices
Tetrakis(2,4-di-tert-butylphenyl)-4,4’-biphenyl diphosphonite's potential in light-emitting devices has been explored through the synthesis of various compounds. These compounds show promise in terms of their electrochemical and spectroscopic characteristics, suggesting potential applications in the field of electronics and light-emitting technology (Yeh et al., 2001).
Impact on Biaxially Oriented Polypropylene Film Properties
A study conducted on the effect of P-EPQ (Tetrakis(2,4-di-tert-butylphenyl)-4,4biphenyldiphosphonite) as a secondary antioxidant on Biaxially Oriented Polypropylene (BOPP) film properties highlights its significance in reducing color during processing and improving other properties like dyne retention and compatibility with impact copolymers (Goel et al., 2018).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with enzymes and proteins involved in oxidative stress pathways, helping to neutralize free radicals and prevent cellular damage. The compound’s interaction with biomolecules such as glutathione peroxidase and superoxide dismutase enhances its antioxidant capacity, thereby protecting cells from oxidative stress .
Cellular Effects
The effects of Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to upregulate the expression of antioxidant genes and downregulate pro-inflammatory cytokines, thereby promoting cell survival and reducing inflammation . Additionally, it affects mitochondrial function by enhancing ATP production and reducing oxidative damage.
Molecular Mechanism
At the molecular level, Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) exerts its effects through several mechanisms. It binds to specific sites on enzymes, inhibiting or activating their activity. For example, it can inhibit the activity of NADPH oxidase, reducing the production of reactive oxygen species. The compound also influences gene expression by interacting with transcription factors such as Nrf2, which regulates the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) change over time. The compound is relatively stable, but its antioxidant activity can decrease with prolonged exposure to light and air. Studies have shown that its protective effects on cellular function can be sustained for several hours in vitro, but may diminish over longer periods . In vivo studies indicate that the compound can provide long-term protection against oxidative stress when administered regularly.
Dosage Effects in Animal Models
The effects of Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) vary with different dosages in animal models. At low doses, the compound exhibits significant antioxidant and anti-inflammatory effects without noticeable toxicity. At high doses, it can cause adverse effects such as liver toxicity and oxidative damage . Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and higher doses do not provide additional benefits.
Metabolic Pathways
Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. The compound can affect metabolic flux by altering the levels of key metabolites involved in oxidative stress and inflammation . Its interaction with cofactors such as NADPH enhances its antioxidant capacity.
Transport and Distribution
Within cells and tissues, Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) is transported and distributed through specific transporters and binding proteins. It can accumulate in lipid-rich regions of cells, such as the cell membrane and mitochondria, where it exerts its protective effects . The compound’s distribution is influenced by its lipophilic nature, allowing it to easily cross cell membranes and reach intracellular targets.
Subcellular Localization
The subcellular localization of Tetrakis(2,4-di-tert-butylphenyl) [1,1’-biphenyl]-4,4’-diylbis(phosphonite) is crucial for its activity and function. It is primarily localized in the mitochondria and endoplasmic reticulum, where it protects against oxidative damage and supports cellular metabolism . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell.
Properties
IUPAC Name |
[4-[4-bis(2,4-ditert-butylphenoxy)phosphanylphenyl]phenyl]-bis(2,4-ditert-butylphenoxy)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H92O4P2/c1-61(2,3)47-29-37-57(53(41-47)65(13,14)15)69-73(70-58-38-30-48(62(4,5)6)42-54(58)66(16,17)18)51-33-25-45(26-34-51)46-27-35-52(36-28-46)74(71-59-39-31-49(63(7,8)9)43-55(59)67(19,20)21)72-60-40-32-50(64(10,11)12)44-56(60)68(22,23)24/h25-44H,1-24H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIOEBMXPVYLRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(C2=CC=C(C=C2)C3=CC=C(C=C3)P(OC4=C(C=C(C=C4)C(C)(C)C)C(C)(C)C)OC5=C(C=C(C=C5)C(C)(C)C)C(C)(C)C)OC6=C(C=C(C=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H92O4P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894018 | |
Record name | 4,4'-Biphenylenediphosphonous acid tetrakis(2,4-di-tert-butylphenyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10894018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1035.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38613-77-3 | |
Record name | Tetrakis(2,4-di-tert-butylphenyl)-4,4′-biphenylenediphosphonite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38613-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | THP-EPQ | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038613773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonous acid, P,P'-[[1,1'-biphenyl]-4,4'-diyl]bis-, P,P,P',P'-tetrakis[2,4-bis(1,1-dimethylethyl)phenyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,4'-Biphenylenediphosphonous acid tetrakis(2,4-di-tert-butylphenyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10894018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis(2,4-di-tert-butylphenyl) [1,1-biphenyl]-4,4'-diylbisphosphonite | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.108 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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